molecular formula C12H22O3 B12589640 2-Ethoxycyclohexyl butanoate CAS No. 606494-76-2

2-Ethoxycyclohexyl butanoate

Cat. No.: B12589640
CAS No.: 606494-76-2
M. Wt: 214.30 g/mol
InChI Key: ADQPJWNSCKESKU-UHFFFAOYSA-N
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Description

2-Ethoxycyclohexyl butanoate is an ester compound characterized by its pleasant aroma and potential applications in various fields. Esters are known for their distinctive fragrances and are often used in the flavor and fragrance industries. This compound, like other esters, is formed by the reaction of an alcohol with a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing esters, including 2-Ethoxycyclohexyl butanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. For this compound, the reaction would involve cyclohexanol and butanoyl chloride under acidic conditions . Another method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of esters typically involves large-scale Fischer esterification or the use of acid anhydrides. These methods are favored due to their efficiency and cost-effectiveness. The reaction conditions often include elevated temperatures and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Ethoxycyclohexyl butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions . The specific molecular pathways and targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

2-Ethoxycyclohexyl butanoate can be compared with other esters such as ethyl acetate, methyl butanoate, and ethyl butanoate . These compounds share similar chemical properties and reactivity but differ in their specific structures and applications. For example:

Each of these esters has unique properties that make them suitable for specific applications, highlighting the versatility and importance of ester compounds in various fields.

Properties

CAS No.

606494-76-2

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

(2-ethoxycyclohexyl) butanoate

InChI

InChI=1S/C12H22O3/c1-3-7-12(13)15-11-9-6-5-8-10(11)14-4-2/h10-11H,3-9H2,1-2H3

InChI Key

ADQPJWNSCKESKU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1CCCCC1OCC

Origin of Product

United States

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